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Compound of Interest

Compound Name:
2-Pyridinamine, 3-(2-

pyridinylmethoxy)-

CAS No.: 81066-63-9

Cat. No.: B15095449

Get Quote

Compound Identity:

CAS: 174099-32-0[1]

IUPAC Name: (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid[1][2]

Synonyms: Lopinavir Side Chain Acid; ABT-378 Intermediate Acid.[1]

Molecular Formula: C9H16N2O3

Molecular Weight: 200.24 g/mol

Strategic Context: The synthesis of this compound presents a stereochemical challenge:

preserving the chirality of the L-Valine moiety while constructing a six-membered cyclic urea

ring. Early industrial routes utilized phosgene or isocyanates, which pose significant safety

hazards.
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The protocol below follows the "Stoner Route" (developed by Abbott Laboratories, now

AbbVie), which utilizes phenyl chloroformate as a safer, solid-handling alternative to phosgene.

This route activates the amino group of L-valine as a phenyl carbamate, which then reacts with

3-chloropropylamine to form a urea intermediate.[1] Finally, a base-mediated intramolecular

cyclization yields the target tetrahydropyrimidine.

Part 2: Reaction Scheme & Logic (Graphviz)
The following diagram illustrates the chemical transformations and the logic flow of the

synthesis.
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Caption: Three-step convergent synthesis converting L-Valine to the cyclic urea target via a

phenyl carbamate intermediate.

Part 3: Detailed Experimental Protocol
Safety Warning:

Phenyl Chloroformate: Toxic, corrosive, and lachrymator. Handle in a fume hood.

3-Chloropropylamine HCl: Skin irritant.[1]
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Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive.[1]

Step 1: Synthesis of N-Phenoxycarbonyl-L-Valine
Objective: Activate the amine of L-Valine without racemization.

Preparation: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and

thermometer, dissolve L-Valine (50.0 g, 427 mmol) in 1M NaOH (427 mL, 1.0 eq).

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

Addition: Simultaneously add Phenyl Chloroformate (66.8 g, 53.5 mL, 427 mmol) and 2M

NaOH (215 mL) dropwise over 1 hour.

Critical Process Parameter (CPP): Maintain pH between 9–10 and temperature < 10 °C to

prevent hydrolysis of the chloroformate.

Workup:

Wash the aqueous mixture with Methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove

phenol byproducts.[1]

Acidify the aqueous layer to pH 2–3 using 6M HCl.

Extract the product into Ethyl Acetate (3 x 200 mL).

Dry over Na₂SO₄, filter, and concentrate to yield a white solid (Intermediate 1).

Yield Target: ~90-95%.[1]

Step 2: Formation of Urea Intermediate
Objective: Displace the phenoxy group with 3-chloropropylamine.

Reaction: Dissolve the crude N-Phenoxycarbonyl-L-valine (from Step 1) in Tetrahydrofuran

(THF) (400 mL).

Reagent Prep: In a separate beaker, neutralize 3-Chloropropylamine Hydrochloride (55.5 g,

427 mmol) with Triethylamine (60 mL) or dilute NaOH in a minimum amount of water, then
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extract the free base into THF (or use the salt directly with an extra equivalent of base in the

main reactor).

Coupling: Add the 3-chloropropylamine solution to the carbamate solution.

Conditions: Heat the mixture to 40–50 °C for 4–6 hours. Monitor by HPLC or TLC for the

disappearance of the carbamate.

Isolation: Concentrate the solvent. The residue (N-(3-chloropropylcarbamoyl)-L-valine) is

often used directly in the next step, but can be isolated as a crude oil.[1]

Step 3: Cyclization to (S)-3-Methyl-2-(2-
oxotetrahydropyrimidin-1-yl)butanoic Acid
Objective: Intramolecular nucleophilic substitution to close the ring.

Cyclization: Dissolve the crude urea intermediate in anhydrous THF (500 mL).

Base Addition: Cool to 0 °C. Add Potassium tert-butoxide (KOtBu) (105 g, ~2.2 eq) portion-

wise.

Mechanistic Note: The first equivalent deprotonates the carboxylic acid; the second

deprotonates the urea nitrogen, creating the nucleophile that attacks the alkyl chloride.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16

hours.

Quench: Quench the reaction with Water (200 mL).

Purification (Workup):

Remove THF under reduced pressure.[3]

Wash the aqueous layer with Dichloromethane (DCM) (2 x 100 mL) to remove non-acidic

impurities.

Acidification: Acidify the aqueous phase carefully to pH 2 using conc. HCl. The product

may precipitate or oil out.
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Extraction: Extract with Ethyl Acetate (3 x 200 mL).

Crystallization: Concentrate the organic layer. Recrystallize the residue from Ethyl

Acetate/Heptane (1:2 ratio) to obtain a white crystalline solid.

Part 4: Analytical Specifications
Parameter Specification Method

Appearance
White to off-white crystalline

powder
Visual

Purity > 98.0%
HPLC (C18 column,

ACN/Water gradient)

Chiral Purity > 99.0% ee (L-isomer) Chiral HPLC (Chiralpak AD-H)

Melting Point 148 – 152 °C Capillary Method

1H NMR (DMSO-d6)

δ 12.6 (s, 1H, COOH), 6.3 (s,

1H, NH), 4.4 (d, 1H, α-CH),

3.1-3.2 (m, 4H, Ring CH₂), 2.1

(m, 1H, β-CH), 1.8 (m, 2H,

Ring CH₂), 0.9 (dd, 6H,

Methyls).[1]

400 MHz NMR

Part 5: Critical Process Parameters (CPPs)
Temperature Control (Step 1): The reaction with phenyl chloroformate is exothermic.

Exceeding 10 °C increases the formation of diphenyl carbonate and hydrolysis byproducts,

reducing yield.

Base Stoichiometry (Step 3): At least 2.0 equivalents of KOtBu are strictly required. Using

less results in incomplete cyclization; using excess (>3 eq) can lead to racemization of the

chiral center at the alpha position.

Water Content (Step 3): The cyclization step should be performed under anhydrous

conditions to maximize the efficiency of the alkoxide base.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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